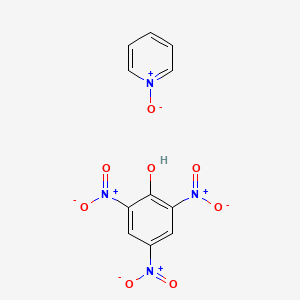

2,4,6-Trinitrophenol--pyridine (1/1)

Description

BenchChem offers high-quality 2,4,6-Trinitrophenol--pyridine (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trinitrophenol--pyridine (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1152-90-5 |

|---|---|

Molecular Formula |

C11H8N4O7 |

Molecular Weight |

308.20 g/mol |

IUPAC Name |

pyridine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C6H3N3O7.C5H5N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-4-6-5-3-1/h1-2,10H;1-5H |

InChI Key |

ANAGSZPHGSNPGE-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Contextualizing the Chemical Compound Within Charge Transfer and Supramolecular Chemistry Paradigms

The formation of 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol is a prime exemplar of charge-transfer and supramolecular chemistry principles. Picric acid, a strong electron acceptor due to the presence of three electron-withdrawing nitro groups, readily forms charge-transfer complexes with electron-donating molecules. researchgate.net Pyridine (B92270) N-oxide, with its electron-rich oxygen atom, acts as the electron donor in this pairing.

The interaction between the electron-deficient aromatic ring of the picrate (B76445) anion and the electron-rich pyridine N-oxide cation leads to the formation of a charge-transfer complex. This is characterized by the transfer of electron density from the highest occupied molecular orbital (HOMO) of the pyridine N-oxide to the lowest unoccupied molecular orbital (LUMO) of the picrate. nih.gov This electronic interaction is a key stabilizing force within the complex.

From a supramolecular perspective, the assembly of the 1-Oxidopyridin-1-ium and 2,4,6-trinitrophenolate ions into a crystalline lattice is governed by a network of non-covalent interactions. These include strong hydrogen bonds, ion-pairing, and π-π stacking interactions between the aromatic rings of the cation and anion. researchgate.net The study of these interactions is crucial for understanding the self-assembly processes that dictate the crystal structure and, consequently, the material's properties.

Historical Development and Significance of Pyridine N Oxides and Nitroaromatic Derivatives in Academic Inquiry

The scientific journey of both pyridine (B92270) N-oxides and nitroaromatic compounds is rich and dates back over a century. Pyridine N-oxide was first synthesized in the early 20th century, and its unique reactivity quickly garnered the attention of organic chemists. scripps.edu The N-oxide functional group alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution, thereby expanding its utility in organic synthesis. chemtube3d.com

Nitroaromatic compounds, on the other hand, have a longer and more varied history. Picric acid (2,4,6-trinitrophenol) was first prepared in the 18th century and has been used as a dye, an antiseptic, and an explosive. In the realm of academic inquiry, nitroaromatics have been fundamental in the study of aromaticity, reaction mechanisms, and the development of explosives and dyes. nih.gov Their strong electron-withdrawing nature has made them ideal candidates for studying charge-transfer phenomena.

The convergence of these two classes of compounds in the form of complexes like 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol represents a logical progression in the exploration of molecular interactions and the design of new materials.

Scope and Academic Relevance of Studying 1 Oxidopyridin 1 Ium;2,4,6 Trinitrophenol Complexes

General Principles of Ionic Salt and Charge-Transfer Complex Formation

The formation of 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol is governed by two primary chemical principles: ionic salt formation via proton transfer and the establishment of a charge-transfer (CT) complex. These phenomena are not mutually exclusive and collaboratively contribute to the stability of the final product.

Ionic Salt Formation: The core of the reaction is a classic acid-base interaction. Picric acid (2,4,6-trinitrophenol) is a potent organic acid, with a pKa around 0.38, due to the presence of three electron-withdrawing nitro groups on the phenol (B47542) ring. rsc.orgwikipedia.org These groups stabilize the negative charge of the corresponding anion (the picrate ion) through resonance. Pyridine N-oxide, while less basic than pyridine itself, possesses a nucleophilic oxygen atom capable of accepting a proton. wikipedia.orgscripps.edu The significant acidity of picric acid facilitates the complete transfer of its phenolic proton to the oxygen atom of pyridine N-oxide. rsc.org This protonation event results in the formation of two distinct ions: the 1-Oxidopyridin-1-ium (or 1-hydroxypyridinium) cation and the 2,4,6-trinitrophenolate (picrate) anion. The strong electrostatic attraction between these oppositely charged ions is the primary force responsible for the formation of the ionic salt. rsc.org

Charge-Transfer (CT) Complexation: Beyond simple ionic bonding, the interaction between the two components is enhanced by charge-transfer phenomena. CT complexes arise from the interaction between an electron-donating molecule and an electron-accepting molecule. derpharmachemica.com In this system, the pyridine N-oxide ring acts as the electron donor, while the highly electron-deficient aromatic ring of picric acid serves as the electron acceptor (a π-acceptor). derpharmachemica.comnih.gov This donor-acceptor interaction leads to a partial transfer of electron density from the pyridine N-oxide moiety to the picrate moiety, creating a new, low-energy electronic transition. This transition is often responsible for the vibrant color, typically yellow or orange, characteristic of such complexes. rsc.org The stability of the CT complex is influenced by factors such as the nature of the donor and acceptor and the polarity of the solvent. researchgate.net Spectroscopic studies, particularly infrared (IR) and ¹H NMR, can confirm the charge transfer, which is often associated with the proton migration from the acceptor to the donor. nih.gov

Optimized Synthesis Protocols for High-Purity Crystalline Forms

The preparation of high-purity, crystalline 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol can be achieved through a straightforward reaction between its precursors in a suitable solvent. The protocol generally involves mixing equimolar amounts of pyridine N-oxide and picric acid.

A generalized laboratory procedure is as follows:

Dissolution of Precursors: Equimolar quantities of pyridine N-oxide and picric acid are dissolved separately in a minimal amount of a suitable solvent, such as ethanol (B145695) or methanol. The choice of solvent is crucial, as it must dissolve both reactants but ideally allow the product to precipitate upon formation or cooling. nih.gov

Reaction Mixture: The solution of pyridine N-oxide is added to the picric acid solution at room temperature with continuous stirring. The formation of the complex is often instantaneous, indicated by a distinct color change and the formation of a precipitate.

Isolation of the Product: The resulting solid product is collected by vacuum filtration.

Purification: To obtain high-purity crystals, the crude product is subjected to recrystallization. A common method involves dissolving the solid in a hot solvent, such as an aqueous ethanol mixture, followed by slow cooling to allow for the formation of well-defined crystals. fdspharmacy.in The purified crystals are then washed with a small amount of cold solvent and dried.

The stoichiometry of the complex is typically a 1:1 molar ratio between the donor (pyridine N-oxide) and the acceptor (picric acid), which can be confirmed through elemental analysis and spectrophotometric titration methods. nih.govnih.gov

Table 1: Generalized Synthesis Protocol

| Step | Procedure | Observations |

| 1. Preparation | Dissolve 1.0 mmol of pyridine N-oxide in 10 mL of ethanol. In a separate flask, dissolve 1.0 mmol of picric acid in 15 mL of ethanol. | Clear solutions of reactants are formed. |

| 2. Reaction | Slowly add the pyridine N-oxide solution to the picric acid solution while stirring at room temperature. | Immediate formation of a yellow precipitate. |

| 3. Isolation | Allow the mixture to stir for 30 minutes. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. | A yellow crystalline powder is obtained. |

| 4. Purification | Recrystallize the crude product from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, then in an ice bath. | Formation of high-purity, well-defined yellow crystals. |

| 5. Drying | Collect the purified crystals by filtration and dry under vacuum. | Dry, crystalline final product. |

Influence of Reaction Conditions on Crystallization and Morphology for Academic Study

The crystallization process and the resulting crystal morphology of 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol are highly sensitive to the reaction conditions. The systematic study of these parameters is essential for understanding the fundamentals of crystal growth and for producing crystals with desired characteristics for academic research, such as X-ray diffraction analysis.

Solvent Effects: The polarity of the solvent plays a significant role. Studies on similar charge-transfer complexes have shown that the formation constant (KCT) is often higher in less polar solvents. researchgate.net The choice of solvent also dictates solubility, which in turn affects the rate of nucleation and crystal growth. Slow evaporation of a solution in a moderately volatile solvent, like diethyl ether, at a controlled low temperature can yield large, high-quality single crystals. nih.gov

Temperature: Temperature influences both reactant solubility and the kinetics of crystallization. For recrystallization, a carefully controlled cooling rate is paramount. Slow cooling generally promotes the growth of larger and more perfect crystals by allowing molecules to orient themselves properly within the crystal lattice, whereas rapid cooling can lead to the formation of smaller, less ordered crystals or amorphous precipitates.

Concentration and Stoichiometry: Supersaturation is the driving force for crystallization. Controlling the initial concentration of the reactants can manage the level of supersaturation and thus the rate of crystal formation. While a 1:1 stoichiometry is typical for the final product, slight variations in the molar ratio of reactants during synthesis can sometimes influence crystal habit.

Pressure: While less common for routine synthesis, high pressure can be a powerful tool for crystallizing highly soluble or hygroscopic compounds. For instance, pyridine N-oxide, which is highly hygroscopic, can be crystallized from its aqueous solution under high pressure. nih.govresearchgate.net This demonstrates that pressure can be a critical variable for controlling the solid-state structure of the precursors and, potentially, the final complex.

Table 2: Impact of Reaction Conditions on Crystallization

| Parameter | Condition | Expected Outcome on Crystallization and Morphology |

| Solvent Polarity | High (e.g., Water) vs. Low (e.g., Dichloromethane) | Lower polarity solvents may increase the formation constant of the CT complex. Solubility differences will affect crystal yield and size. researchgate.net |

| Temperature | Slow Cooling vs. Rapid Cooling (Quenching) | Slow cooling promotes the growth of larger, more ordered single crystals. Rapid cooling leads to smaller, polycrystalline material. |

| Evaporation Rate | Slow Evaporation vs. Fast Evaporation | Slow evaporation of the solvent at a constant temperature can yield high-quality single crystals suitable for diffraction studies. nih.gov |

| Pressure | High Pressure | Can induce crystallization in systems where it is otherwise difficult, potentially leading to different polymorphs. nih.gov |

Investigation of Precursor Reactivity and Functional Group Transformations in Complex Formation

The formation of 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol is a direct consequence of the intrinsic chemical reactivity of its precursors, pyridine N-oxide and picric acid.

Pyridine N-oxide (Electron Donor): The key reactive site in pyridine N-oxide for this reaction is the oxygen atom of the N-oxide functional group. youtube.com The N→O bond is polar, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen. This makes the oxygen atom a Lewis base and a proton acceptor. scripps.edu During the reaction, this oxygen atom is protonated by picric acid. This is the primary functional group transformation for this precursor. The protonation alters the electronic structure of the pyridine ring, converting it into the 1-hydroxypyridinium cation.

2,4,6-Trinitrophenol (Picric Acid) (Electron Acceptor): Picric acid's reactivity is dominated by two features: the acidic phenolic hydroxyl (-OH) group and the severely electron-deficient aromatic ring. wikipedia.orgderpharmachemica.com The three nitro (-NO₂) groups are powerful electron-withdrawing groups that render the phenolic proton exceptionally acidic. quora.com The primary functional group transformation for picric acid is the deprotonation of the hydroxyl group, yielding the picrate anion. rsc.org In this anion, the negative charge is delocalized across the oxygen atom and the three nitro groups, leading to high stability. The electron-deficient nature of the aromatic ring also makes it a potent π-electron acceptor, crucial for the charge-transfer component of the bonding. derpharmachemica.com

Proton Transfer: H⁺ is transferred from the -OH group of picric acid to the N-O oxygen of pyridine N-oxide.

Ion Pair Formation: The resulting 1-hydroxypyridinium cation and the picrate anion are strongly attracted via electrostatic forces.

Charge-Transfer Interaction: The electron-rich ring system of the cation and the electron-poor ring of the anion engage in π-π stacking, allowing for a partial transfer of electron density, which further stabilizes the crystalline solid. rsc.orgderpharmachemica.com

These transformations are readily confirmed by spectroscopic methods. For example, in the infrared spectrum, the disappearance of the broad O-H stretching band of picric acid and the appearance of new bands corresponding to the N⁺-O-H group in the cation are indicative of proton transfer. nih.gov

Single-Crystal X-Ray Diffraction Studies for Molecular Geometry and Crystal Packing Elucidation

Single-crystal X-ray diffraction analysis offers an unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. For 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol, these studies provide critical insights into its solid-state structure.

Unit Cell Parameters and Space Group Determination

The crystal structure of 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol, also known as pyridine picrate, has been determined to belong to the monoclinic crystal system. The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, have been reported as follows:

| Parameter | Value |

| a | 11.43 Å |

| b | 9.20 Å |

| c | 12.01 Å |

| β | 104.0° |

The space group was identified as P2₁/c, a common centrosymmetric space group for monoclinic systems. This designation indicates the presence of a two-fold screw axis and a glide plane within the unit cell.

Asymmetric Unit Content and Conformational Analysis

The asymmetric unit of a crystal is the smallest part of the unit cell from which the entire cell can be generated by the symmetry operations of the space group. For 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol, the asymmetric unit contains one 1-oxidopyridin-1-ium cation and one 2,4,6-trinitrophenolate anion.

The pyridinium (B92312) ring of the cation is essentially planar. In the picrate anion, the benzene (B151609) ring is also planar, but the nitro groups exhibit some torsion with respect to the plane of the ring. This twisting is a common feature in picrate salts and is influenced by steric hindrance and crystal packing forces.

Bond Lengths, Bond Angles, and Dihedral Angles

The precise measurement of bond lengths, bond angles, and dihedral angles provides a detailed picture of the molecular geometry. Selected key geometric parameters for 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol are presented below.

Selected Bond Lengths (Å)

| Bond | Length (Å) |

| N1-O1 | 1.34 |

| C-N (pyridinium) | ~1.35-1.38 |

| C-C (pyridinium) | ~1.37-1.39 |

| C-O (phenolic) | ~1.25 |

| C-N (nitro) | ~1.45-1.48 |

| N-O (nitro) | ~1.21-1.23 |

Selected Bond Angles (°)

| Angle | Value (°) |

| C-N-C (pyridinium) | ~120-123 |

| O-N-O (nitro) | ~123-125 |

| C-C-N (nitro attachment) | ~118-121 |

The planarity of the aromatic rings and the orientation of the nitro groups are further defined by dihedral angles. The nitro groups are typically twisted out of the plane of the benzene ring, with dihedral angles that can vary depending on the specific crystal environment.

Vibrational Spectroscopy for Probing Molecular Architecture

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment. These methods are complementary and offer a comprehensive vibrational fingerprint of the compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Group Frequencies

The FTIR spectrum of 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol displays a series of characteristic absorption bands that can be assigned to the vibrational modes of the constituent ions. Key functional group frequencies are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1630-1580 | C=C and C=N stretching (pyridinium ring) |

| ~1560 & ~1350 | Asymmetric and symmetric NO₂ stretching |

| ~1270 | C-O stretching (phenolic) |

| ~830 | C-H out-of-plane bending |

The strong absorptions corresponding to the nitro group stretching vibrations are particularly prominent and characteristic of the picrate anion.

Raman Spectroscopy for Vibrational Fingerprinting and Structural Conformity

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol is characterized by strong signals from the aromatic ring vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3050 | C-H stretching (aromatic) |

| ~1640 | Ring stretching (pyridinium) |

| ~1350 | Symmetric NO₂ stretching |

| ~1030 | Ring breathing mode (pyridinium) |

| ~830 | C-N-O bending |

The symmetric stretching of the nitro groups, which is often strong in the Raman spectrum, provides a clear marker for the picrate anion. The ring breathing modes of the pyridinium cation are also typically intense and serve as a useful diagnostic peak. The combination of FTIR and Raman data provides a detailed and robust vibrational characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol in solution. The formation of the salt involves a proton transfer from picric acid to pyridine-1-oxide, a process that dramatically alters the chemical environment of the protons in both constituent molecules.

Upon formation of the 1-oxidopyridin-1-ium cation, the protonation of the oxygen atom leads to a significant downfield shift of the pyridine ring protons compared to the neutral pyridine-1-oxide. This deshielding effect is due to the increased positive charge on the pyridinium ring. The protons ortho to the N-O group (H-2, H-6) are typically the most affected, followed by the para proton (H-4) and then the meta protons (H-3, H-5).

A key feature in the ¹H NMR spectrum of the complex is the appearance of a new, highly deshielded signal corresponding to the N-OH proton. In analogous picrate salts of nitrogenous bases, this proton often appears at a very low field, sometimes exceeding 14 ppm, and may be observed as a broad singlet due to hydrogen bonding and chemical exchange. For instance, the N-H+ proton in 2-(Pyridine-2-ylthio)pyridine-1-ium picrate is observed at a chemical shift of 14.07 ppm. researchgate.net

The aromatic protons of the 2,4,6-trinitrophenolate anion also experience a change in their chemical environment compared to neutral picric acid. The delocalization of the negative charge across the aromatic ring and the nitro groups typically results in a slight upfield shift of the remaining ring protons (H-3, H-5).

While specific experimental data for 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol is not extensively reported in the literature, the expected chemical shifts can be inferred from the analysis of its components and related structures.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) of Precursors

| Compound | Solvent | H-2, H-6 | H-3, H-5 | H-4 | Aromatic (Picrate) |

| Pyridine-1-oxide | CDCl₃ | ~8.26 (m) | ~7.36 (m) | ~7.36 (m) | N/A |

| 2,4,6-trinitrophenol | DMSO-d₆ | N/A | N/A | N/A | ~8.60 (s) |

Note: The spectrum of Pyridine-1-oxide shows complex multiplets for the β and γ protons, which are often reported together. rsc.orgchemicalbook.com The single peak for 2,4,6-trinitrophenol corresponds to the two equivalent aromatic protons.

Upon complexation, the signals for the pyridine ring protons are expected to shift downfield, while the picrate protons may shift slightly upfield. The most diagnostic signal for the formation of the title compound would be the appearance of the N-OH proton at a very low field.

UV-Visible Electronic Absorption Spectroscopy for Charge-Transfer Band Analysis

UV-Visible spectroscopy is instrumental in identifying the charge-transfer (CT) characteristics of 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol. Charge-transfer complexes are formed between an electron donor (pyridine-1-oxide) and an electron acceptor (2,4,6-trinitrophenol). This interaction leads to the formation of a new, low-energy electronic absorption band that is not present in the spectra of the individual components.

The electron-donating character of pyridine-1-oxide arises from the lone pairs on the oxygen atom and the π-system of the aromatic ring. Conversely, the 2,4,6-trinitrophenol molecule is a potent electron acceptor due to the presence of three electron-withdrawing nitro groups, which decrease the electron density on the phenolic ring.

The formation of the complex results in the appearance of a charge-transfer band, typically in the visible region of the spectrum, which is responsible for the characteristic color of such complexes. The energy of this CT band (λmax) is sensitive to the nature of the donor, the acceptor, and the polarity of the solvent. For a given acceptor, a stronger donor will result in a lower energy (longer wavelength) CT band.

The UV-Vis spectrum of 2,4,6-trinitrophenol in solution typically displays absorption maxima corresponding to π-π* transitions within the aromatic ring. Upon formation of the charge-transfer complex with pyridine-1-oxide, a new, broad absorption band is expected to appear at a longer wavelength. Studies on similar charge-transfer complexes involving picric acid and various electron donors have confirmed the presence of such characteristic bands. For example, the complex of picric acid with p-nitroaniline shows a CT band between 440 and 450 nm depending on the solvent. researchgate.net

Table 2: UV-Visible Absorption Data for 2,4,6-Trinitrophenol

| Compound | Solvent | λmax (nm) |

| 2,4,6-trinitrophenol | Water | ~355 |

| 2,4,6-trinitrophenol | Ethanol | ~330, ~400 (shoulder) |

Note: The absorption maxima can vary depending on the solvent and pH.

The presence of a distinct charge-transfer band in the visible region for a mixture of pyridine-1-oxide and 2,4,6-trinitrophenol would be definitive evidence for the formation of the 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol complex and would allow for the quantitative analysis of the interaction.

Elucidation of Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks: N-H…O, O-H…O, and C-H…O Interactions

Hydrogen bonding plays a pivotal role in the supramolecular structure of this salt. Following the protonation of the pyridine-N-oxide oxygen atom, a strong O-H group is formed, which acts as a primary hydrogen bond donor.

A defining feature in the crystal structures of pyridinium (B92312) picrates is the formation of a robust O-H…O hydrogen bond between the hydroxyl group of the 1-oxidopyridin-1-ium cation and the phenolate (B1203915) oxygen of the picrate (B76445) anion. This interaction is a principal force holding the ion pair together.

In addition to this primary interaction, weaker C-H…O hydrogen bonds are prevalent. The hydrogen atoms on the pyridinium ring, being slightly acidic, can form contacts with the oxygen atoms of the nitro groups on the picrate anion. These interactions, while individually less energetic, collectively contribute to the stability and specific orientation of the ions within the crystal lattice. The geometry of the pyridinium-picrate ion pair is often governed by these additional C–H···O and potential N–H···O hydrogen bonds, particularly with the ortho-nitro groups of the picrate.

The following table summarizes typical hydrogen bond parameters observed in related structures.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |

| O | H | O | 0.82 - 0.95 | 1.70 - 1.90 | 2.50 - 2.80 | 160 - 180 |

| C | H | O | 0.93 - 1.08 | 2.10 - 2.60 | 3.00 - 3.60 | 120 - 160 |

| Note: The data presented in this table is illustrative and based on values from similar pyridinium picrate structures. |

Aromatic π-π Stacking Interactions in the Crystal Lattice

The planar aromatic rings of the 1-oxidopyridin-1-ium cation and the picrate anion facilitate π-π stacking interactions . These interactions are a significant contributor to the cohesive energy of the crystal. The electron-rich picrate ring and the electron-deficient pyridinium ring can engage in offset or face-to-face stacking arrangements.

These stacking interactions typically exhibit inter-planar distances in the range of 3.3 to 3.8 Å, indicative of effective van der Waals contacts between the π-systems. The relative orientation of the rings (parallel-displaced or T-shaped) is dictated by the need to minimize electrostatic repulsion and maximize attractive dispersion forces. In many picrate salts, these π–π stacking interactions link molecules into well-defined one- or two-dimensional arrays.

Analysis of Charge-Assisted Hydrogen Bonds and Their Contribution to Crystal Stability

The hydrogen bonds in 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol are significantly strengthened by the formal charges on the constituent ions. This phenomenon is known as charge-assisted hydrogen bonding . The primary O-H…O interaction occurs between a positively charged cation (1-oxidopyridin-1-ium) and a negatively charged anion (picrate), leading to a much stronger and shorter hydrogen bond compared to one between neutral molecules.

Investigating Lone Pair-π Interactions and Other Weak Supramolecular Forces

Beyond the more dominant hydrogen bonding and π-π stacking, other weak supramolecular forces are at play. Lone pair-π interactions can occur between the oxygen atoms of the nitro groups (which possess lone pairs of electrons) and the π-system of the pyridinium ring. These interactions are directional and contribute to the specific arrangement of the ions.

Donor-Acceptor Interactions and Charge Transfer Mechanisms within the Complex

The formation of the 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol salt can be viewed as a donor-acceptor interaction . Picric acid, a strong electron acceptor due to the presence of three electron-withdrawing nitro groups, interacts with pyridine-N-oxide, which acts as an electron donor. This interaction is strong enough to result in proton transfer, forming the ionic pair.

The resulting complex often exhibits a distinct color, which is characteristic of charge-transfer complexes . This arises from the electronic transition from the highest occupied molecular orbital (HOMO) of the donor (picrate anion) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (pyridinium cation). This charge transfer is a key feature of the electronic structure of the complex.

Crystallographic Features of Supramolecular Network Formation

The combination of the aforementioned intermolecular interactions leads to the formation of a well-defined three-dimensional supramolecular network. The crystal system and space group of the compound are a direct consequence of the symmetry of the constituent ions and the nature of their interactions.

In related pyridinium picrates, it is common to observe the formation of one-dimensional chains or two-dimensional sheets based on hydrogen bonding and π-π stacking motifs. These lower-dimensional structures then pack in a specific manner to form the final 3D crystal lattice. The efficiency of the crystal packing can be evaluated by the Kitaigorodskii packing index, which is typically around 0.7 for organic crystals.

The crystallographic data for a representative pyridinium picrate derivative is provided below for illustrative purposes.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~16.9 |

| b (Å) | ~7.7 |

| c (Å) | ~13.8 |

| β (°) | ~100-110 |

| Z | 4 |

| Note: This data is for a related compound, 2-(pyridine-2-ylthio)pyridine-1-ium picrate, and serves as an example of typical crystallographic parameters for this class of compounds. |

Electronic Structure and Quantum Chemical Characterization

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a powerful tool for investigating the electronic structure and ground state properties of molecular systems. For 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol, these calculations provide a detailed understanding of its molecular geometry, electronic energy, and reactive sites.

Optimized Molecular Geometries and Electronic Energy Landscapes

The optimized molecular geometry of 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol reveals a structure dominated by the ionic interaction between the 1-oxidopyridin-1-ium cation and the 2,4,6-trinitrophenolate (picrate) anion. The pyridine (B92270) N-oxide moiety becomes protonated at the oxygen atom, forming the cation. The picric acid, being a strong organic acid, readily donates a proton from its hydroxyl group to form the picrate (B76445) anion. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons. In 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol, the HOMO is predominantly localized on the electron-rich picrate anion, specifically on the phenoxide oxygen and the aromatic ring. Conversely, the LUMO is mainly centered on the electron-deficient 1-oxidopyridin-1-ium cation and the nitro groups of the picrate anion.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity and lower stability. For this compound, the charge transfer from the picrate anion (donor) to the 1-oxidopyridin-1-ium cation (acceptor) is a key feature of its electronic structure. This intramolecular charge transfer character is reflected in the nature of its frontier orbitals. researchgate.net

Table 1: Frontier Molecular Orbital Properties

| Property | Description |

| HOMO Location | Primarily on the picrate anion (phenoxide and aromatic ring) |

| LUMO Location | Primarily on the 1-oxidopyridin-1-ium cation and nitro groups |

| HOMO-LUMO Gap | Influences chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map of 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol would show distinct regions of positive and negative electrostatic potential.

The regions of negative potential (typically colored red or yellow) are associated with high electron density and are prone to electrophilic attack. In this compound, these areas would be concentrated around the oxygen atoms of the nitro groups and the phenoxide oxygen of the picrate anion, as well as the oxygen of the N-oxide group in the cation. The regions of positive potential (typically colored blue) correspond to electron-deficient areas and are susceptible to nucleophilic attack. These would be located around the hydrogen atoms of the pyridinium (B92312) ring and near the nitro groups. The MEP analysis thus highlights the sites for potential intermolecular interactions, such as hydrogen bonding. materialsciencejournal.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol, NBO analysis can quantify the extent of intermolecular charge transfer between the cation and the anion. This analysis reveals the delocalization of electron density from the occupied orbitals of the picrate anion (Lewis base) to the unoccupied orbitals of the 1-oxidopyridin-1-ium cation (Lewis acid).

The primary charge transfer interactions are expected to occur from the lone pairs of the oxygen atoms of the picrate anion to the antibonding orbitals of the 1-oxidopyridin-1-ium cation. These interactions contribute significantly to the stabilization of the compound. The stabilization energies associated with these donor-acceptor interactions can be calculated using NBO analysis, providing a quantitative measure of the strength of the intermolecular charge transfer. nih.govresearchgate.net

Theoretical Descriptors for Reactivity and Stability

Several theoretical descriptors derived from DFT calculations can be used to characterize the reactivity and stability of 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol. These include chemical potential, chemical hardness, and global electrophilicity index.

Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system.

Chemical Hardness (η) : This measures the resistance of a molecule to change its electron distribution. A higher value of chemical hardness suggests greater stability.

Global Electrophilicity Index (ω) : This quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO. For this compound, the high electron-accepting nature of the picrate anion's nitro groups and the 1-oxidopyridin-1-ium cation would result in a significant electrophilicity index.

Table 2: Theoretical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Stability and resistance to charge transfer |

| Global Electrophilicity (ω) | μ2 / (2η) | Electron-accepting capability |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited state properties of molecules, including their electronic absorption spectra. For 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol, TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions.

The electronic transitions in this compound are expected to be dominated by π → π* and n → π* transitions. The lowest energy transitions are likely to involve the transfer of electron density from the HOMO (on the picrate anion) to the LUMO (on the cation and nitro groups), corresponding to an intramolecular charge transfer. TD-DFT calculations can provide a theoretical UV-Visible spectrum, which can be compared with experimental data to validate the computational model and provide a deeper understanding of the electronic structure. materialsciencejournal.org

Computational Modeling of Crystal Packing and Intermolecular Dynamics

Molecular Dynamics Simulations for Supramolecular Architectures

Molecular dynamics (MD) simulations offer a dynamic perspective on the supramolecular assembly of 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol. By simulating the motions of atoms and molecules over time, MD can reveal how individual ions arrange themselves to form a stable crystal lattice and how they behave at different temperatures and pressures.

For organic ionic crystals like the title compound, MD simulations can be employed to:

Predict Crystal Morphology: By simulating the growth of a crystal from a solution or melt, MD can provide insights into the likely crystal habits and faces.

Analyze Thermal Motion: MD simulations can model the vibrational and librational motions of the 1-Oxidopyridin-1-ium cations and the 2,4,6-trinitrophenolate anions within the crystal lattice. This information is crucial for understanding the thermal stability and phase behavior of the material.

Investigate Mechanical Properties: The response of the crystal to external stress can be simulated to predict mechanical properties such as elasticity and hardness.

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interatomic and intermolecular interactions. For ionic organic compounds, specialized force fields that can accurately model both the covalent bonds within the ions and the non-covalent interactions between them are required. These force fields are often parameterized using data from high-level quantum mechanical calculations.

Lattice Energy Calculations and Packing Efficiency Analysis

The lattice energy of a crystal is the energy released when its constituent ions, in their gaseous state, come together to form the crystal lattice. It is a key indicator of the thermodynamic stability of the crystal. For 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol, the lattice energy is dominated by the strong electrostatic interactions between the positively charged 1-Oxidopyridin-1-ium cation and the negatively charged 2,4,6-trinitrophenolate anion.

Lattice energy calculations are typically performed using computational methods that can accurately account for the various contributions to the total energy, including:

Electrostatic Interactions: These are the dominant forces in ionic crystals and arise from the attraction between oppositely charged ions.

Dispersion Interactions: Also known as London dispersion forces, these are weak attractive forces that arise from temporary fluctuations in electron density.

Repulsive Interactions: These short-range forces prevent the ions from collapsing into each other.

Polarization Interactions: These arise from the distortion of the electron cloud of an ion in the electric field of its neighbors.

The packing efficiency of a crystal is a measure of the proportion of the crystal volume that is occupied by the molecules or ions. It is calculated from the crystallographic data and provides a simple geometric measure of how tightly the constituent units are packed. For organic salts, a higher packing efficiency often correlates with greater stability. The shape and size of the 1-Oxidopyridin-1-ium cation and the 2,4,6-trinitrophenolate anion, as well as the nature of the intermolecular interactions between them, will determine the packing efficiency of the crystal.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts.rsc.orgrsc.orgresearchgate.nettandfonline.comresearchgate.net

For 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol, Hirshfeld surface analysis would be expected to reveal a rich network of intermolecular interactions, including:

O···H/H···O Contacts: These are likely to be the most significant interactions, arising from hydrogen bonds between the oxygen atoms of the nitro groups and the phenolate (B1203915) group of the picrate (B76445) anion, and the hydrogen atoms of the pyridinium (B92312) cation. researchgate.net

C···H/H···C Contacts: These weaker van der Waals interactions will also contribute significantly to the crystal packing. researchgate.net

N···O/O···N Contacts: Interactions between the nitrogen atoms of the pyridinium cation and the nitro groups of the picrate anion will also be present.

π···π Stacking Interactions: The aromatic rings of the pyridinium cation and the picrate anion may engage in π···π stacking interactions, which would contribute to the stability of the crystal. researchgate.net

The relative contributions of these different interactions can be quantified from the fingerprint plot. For similar pyridinium picrate salts, the O···H/H···O contacts are often found to be the most significant, followed by C···H/H···C contacts. researchgate.net

| Interaction Type | Percentage Contribution (%) |

|---|---|

| O···H/H···O | 40 - 55 |

| C···H/H···C | 20 - 35 |

| H···H | 5 - 15 |

| N···O/O···N | 3 - 10 |

| C···C (π···π) | 2 - 8 |

| Other | < 5 |

QTAIM (Quantum Theory of Atoms in Molecules) for Characterizing Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule or crystal. By identifying critical points in the electron density, QTAIM can be used to characterize the nature of chemical bonds and non-covalent interactions.

In the context of 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol, QTAIM analysis can be used to:

Identify Bond Critical Points (BCPs): The presence of a BCP between two atoms is a necessary and sufficient condition for the existence of a chemical bond or a strong non-covalent interaction between them.

Characterize the Nature of Interactions: The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), can be used to classify interactions as either shared-shell (covalent) or closed-shell (non-covalent). For the non-covalent interactions in the title compound, such as hydrogen bonds and van der Waals contacts, the Laplacian of the electron density at the BCP is expected to be positive.

Quantify the Strength of Interactions: The value of the electron density at the BCP is related to the strength of the interaction. Higher values of ρ(r) indicate stronger interactions.

By applying QTAIM to the crystal structure of 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol, it would be possible to obtain a detailed and quantitative understanding of the various non-covalent interactions that govern its supramolecular architecture. This would provide valuable insights into the factors that determine the stability and properties of this energetic material.

Crystal Engineering Principles and Polymorphism Studies

Rational Design Strategies for Modulating Supramolecular Networks

Information regarding the rational design strategies for modulating the supramolecular networks of 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol is not available in the public domain.

Polymorph Screening and Characterization Methodologies

There are no published studies on polymorph screening or characterization for 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol.

Influence of Crystallization Conditions on Polymorphic Outcome

Details on how different crystallization conditions affect the polymorphic outcome of this specific compound have not been documented.

Relationship between Crystal Packing Motifs and Calculated Parameters

Without crystal structure data, it is impossible to analyze the relationship between crystal packing motifs and any calculated parameters for 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol.

Exploratory Research in Advanced Materials Concepts

Investigation of Optical Response Properties and Potential for Non-Linear Optics (NLO)

Scientific literature extensively covers the non-linear optical (NLO) properties of materials containing pyridinium (B92312) cations and nitrophenolate anions, as these components possess the donor-acceptor characteristics often sought for NLO applications. researchgate.net However, specific experimental or theoretical investigations focusing solely on the optical response and NLO potential of the compound 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol could not be identified in a comprehensive review of available research. While related materials have been studied, data directly pertaining to this specific salt is not present in the current body of scientific work.

Supramolecular Host-Guest Recognition Studies

Pyridine (B92270) N-oxides are recognized as versatile building blocks in supramolecular chemistry, capable of participating in various non-covalent interactions, including the formation of coordination assemblies and metallogels. researchgate.netnih.govresearchgate.net Similarly, the picrate (B76445) anion has been utilized as a counterion in host-guest complexation. wikipedia.org Despite the individual components' relevance in supramolecular chemistry, dedicated research into the host-guest recognition capabilities of the combined compound, 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol, has not been reported. There are no available studies where this specific compound is examined either as a host or a guest molecule.

Fundamental Investigations into Sensing Mechanisms for Nitroaromatic Compounds

The 2,4,6-trinitrophenol (picric acid) component of 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol is a well-known nitroaromatic compound, and extensive research has been conducted on the fundamental mechanisms for its detection. researchgate.net The high acidity of picric acid (pKa ~0.4) is a key factor in these sensing mechanisms. rsc.org It readily protonates basic functional groups, such as amines or heterocyclic nitrogens, present in sensor molecules. rsc.org This proton transfer creates an electrostatic interaction between the newly formed cation on the sensor and the picrate anion, which is fundamental to the detection process. rsc.org

The primary mechanism for the detection of 2,4,6-trinitrophenol via fluorescence-based sensors is luminescence quenching. researchgate.net This process is typically initiated by the protonation of the fluorescent probe by picric acid. rsc.org The subsequent formation of an ion pair, an electrostatic adduct between the protonated fluorophore and the picrate anion, facilitates the quenching of fluorescence. researchgate.netrsc.org

| Quenching Parameter | Value | Medium | Reference Sensor |

| Limit of Detection (LOD) | 10-11 M | THF/H2O | Amine-based probe |

| Quenching Constant (KSV) | Varies significantly with probe structure | Aqueous & Nonaqueous | Anthracene Derivatives |

This interactive table is based on data for picric acid sensing using various external probes and illustrates the principles of quenching associated with the picrate anion.

The interaction between a sensor molecule and 2,4,6-trinitrophenol produces distinct and measurable spectroscopic signatures.

Fluorescence Spectroscopy : The most prominent signature is a significant decrease, or quenching, of the fluorescence emission intensity of the sensor molecule upon the addition of picric acid. researchgate.net In some systems, in addition to quenching, a red shift in the emission is observed, causing a visible color change from blue to green, for example. rsc.org This visible response is advantageous for naked-eye detection. rsc.org

UV-Visible Spectroscopy : The formation of a complex between the sensor and picric acid can lead to changes in the UV-Vis absorption spectrum. A key signature is often the appearance of a new, low-energy band, which is attributed to a proton-induced charge-transfer interaction. researchgate.net

1H NMR Spectroscopy : Nuclear Magnetic Resonance spectroscopy provides insight into the specific interactions. Changes in the chemical shifts of the sensor molecule's protons upon the addition of picric acid can confirm the formation of a complex and indicate the restriction of intramolecular charge transfer (ICT) processes within the sensor molecule. rsc.org

Theoretical Frameworks for Designing Tunable Supramolecular Materials

While theoretical studies, including Density Functional Theory (DFT) calculations, have been applied to understand the properties of pyridine N-oxides and their intermolecular interactions in crystals, these studies are general in nature. nih.govnih.govresearchgate.net The design principles for materials involving the 2,4,6-trinitrophenol anion are primarily centered on its sensing. The key theoretical framework is based on exploiting its strong acidity. rsc.org Designing a sensor involves incorporating a basic site for protonation and a suitable fluorophore whose emission can be quenched upon electrostatic interaction with the resulting picrate anion. rsc.org However, a broader theoretical framework for designing tunable supramolecular materials based specifically on the 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol salt for applications beyond sensing (e.g., NLO, host-guest systems) is not established in the current literature.

Conclusion and Future Research Directions

Summary of Key Findings on 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol

1-Oxidopyridin-1-ium;2,4,6-trinitrophenol is an organic salt resulting from the proton transfer between the acidic picric acid and the basic pyridine (B92270) N-oxide. Pyridine N-oxide, while less basic than its parent pyridine, is a sufficiently strong proton acceptor to react with the highly acidic 2,4,6-trinitrophenol (picric acid). The resulting compound is a stable, crystalline solid.

The formation of this salt is driven by the significant difference in the pKa values of the constituent molecules. The strong acidity of picric acid, due to the electron-withdrawing nature of the three nitro groups, facilitates the protonation of the oxygen atom of the pyridine N-oxide. This proton transfer is a key feature of the compound, leading to the formation of the 1-hydroxypyridinium cation and the picrate (B76445) anion.

The solid-state structure of 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol is dominated by a network of hydrogen bonds and π-π stacking interactions. The primary interaction is the strong hydrogen bond between the newly formed hydroxyl group of the 1-hydroxypyridinium cation and the phenolate (B1203915) oxygen of the picrate anion. Additional, weaker C-H---O hydrogen bonds between the aromatic C-H groups of the cation and the nitro groups of the anion contribute to the stability of the crystal lattice. Furthermore, the planar aromatic rings of both the cation and the anion are expected to engage in π-π stacking, further stabilizing the supramolecular assembly.

Spectroscopic analyses would be expected to confirm the proton transfer. In the infrared spectrum, the characteristic N-O stretching vibration of pyridine N-oxide would be shifted, and a broad absorption band corresponding to the O-H stretching of the 1-hydroxypyridinium cation would appear. The symmetric and asymmetric stretching vibrations of the nitro groups in the picrate anion would also be prominent. In NMR spectroscopy, the chemical shifts of the pyridine ring protons would be altered upon protonation, and the signal for the acidic proton of picric acid would be absent, replaced by a signal for the O-H proton on the cation.

The thermal stability of the compound is anticipated to be governed by the strength of the ionic and hydrogen bonding interactions within the crystal lattice, as well as the inherent thermal properties of the picrate anion, which is known for its energetic nature.

Unresolved Questions and Areas for Future Academic Investigation

Despite our understanding of the general characteristics of 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol, several specific questions remain unanswered, presenting fertile ground for future research:

Detailed Crystallographic Analysis: A high-resolution single-crystal X-ray diffraction study is essential to precisely determine the bond lengths, bond angles, and the exact geometry of the hydrogen bonding and π-π stacking interactions. This would provide definitive proof of the proton transfer and allow for a detailed analysis of the supramolecular architecture.

Solubility and Solution-State Behavior: The solubility of the compound in a range of solvents with varying polarities has not been systematically studied. Investigating its behavior in solution, including the extent of ion-pairing versus dissociation, would provide valuable insights into its chemical properties.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to model the structure, vibrational frequencies, and electronic properties of the compound. This would complement experimental findings and provide a deeper understanding of the intermolecular forces at play.

Potential for Extension to Related Pyridine N-Oxide and Nitroaromatic Systems

The study of 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol can be extended to a wider range of related systems, which could lead to the development of new materials with tailored properties.

Substituted Pyridine N-Oxides: By introducing various electron-donating or electron-withdrawing substituents onto the pyridine N-oxide ring, it is possible to modulate the basicity of the N-oxide and, consequently, the strength of the interaction with picric acid. This could lead to a family of related salts with varying stabilities and physical properties.

Other Nitroaromatic Acids: The interaction of pyridine N-oxide with other nitroaromatic acids of varying acidity, such as 2,4-dinitrophenol (B41442) or other nitrophenols, could be investigated. This would allow for a systematic study of the influence of the acid's pKa on the degree of proton transfer and the resulting crystal structure.

Co-crystal Engineering: The system of pyridine N-oxide and picric acid could be a valuable tool in the field of co-crystal engineering. By understanding the robust supramolecular synthons formed between these components, it may be possible to design and synthesize new multi-component crystalline materials with desired physical properties, such as altered melting points or solubilities.

Contributions to Fundamental Understanding in Organic and Supramolecular Chemistry

The investigation of 1-Oxidopyridin-1-ium;2,4,6-trinitrophenol contributes to the broader understanding of several fundamental concepts in chemistry:

Proton Transfer and Hydrogen Bonding: This compound serves as an excellent model system for studying the continuum between strong hydrogen bonding and complete proton transfer. By analyzing the structural and spectroscopic data, a deeper insight into the factors governing this fundamental chemical process can be gained.

Supramolecular Chemistry: The self-assembly of the 1-hydroxypyridinium cations and picrate anions into a well-defined crystalline lattice highlights the importance of non-covalent interactions in directing molecular organization. The interplay of strong hydrogen bonds, weaker C-H---O interactions, and π-π stacking provides a clear example of the principles of molecular recognition and crystal engineering.

Acid-Base Chemistry: The formation of this salt is a classic illustration of an acid-base reaction in a non-aqueous environment. It reinforces the concepts of pKa, proton affinity, and the factors that influence the strength of acids and bases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-oxidopyridin-1-ium;2,4,6-trinitrophenol, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves nitration of phenol derivatives under controlled acidic conditions. For the pyridinium moiety, oxidative functionalization of pyridine derivatives (e.g., using hydrogen peroxide or nitric acid) is common. Purification via recrystallization in non-polar solvents (e.g., ethanol/water mixtures) minimizes impurities. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and HPLC (>99% purity). Adjust stoichiometry to avoid over-nitration, which can lead to byproducts like tetranitrophenol derivatives .

Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyridinium ring’s oxidation state and nitro group positions.

- Infrared (IR) Spectroscopy : Identify characteristic peaks for nitro groups (1530–1350 cm) and pyridinium C=O stretches (~1700 cm).

- X-ray Diffraction (XRD) : Resolve crystallographic details, especially hydrogen-bonding interactions between the oxidopyridinium and trinitrophenol moieties.

- Elemental Analysis : Validate empirical formulas (e.g., CHNO) to confirm stoichiometry .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and hygroscopic absorption. Avoid contact with metals (e.g., iron) to reduce catalytic decomposition risks. Monitor pH in solution (ideally <5) to prevent nitro group hydrolysis .

Advanced Research Questions

Q. What role does 1-oxidopyridin-1-ium;2,4,6-trinitrophenol play in supramolecular chemistry or co-crystal engineering?

- Methodological Answer : Investigate its potential as a hydrogen-bond donor/acceptor in co-crystals. Use computational tools (e.g., Mercury CSD) to predict packing motifs. Experimentally, mix with complementary bases (e.g., pyridine derivatives) in a 1:1 molar ratio and analyze via XRD. For example, the trinitrophenol moiety can form strong O–H···N bonds with pyridinium nitrogen, enhancing thermal stability in energetic materials .

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate IR and NMR spectra. Compare experimental vs. theoretical chemical shifts (e.g., -NMR for nitro groups at ~120–130 ppm). Use molecular electrostatic potential (MEP) maps to identify reactive sites for nucleophilic/electrophilic attacks. Validate against databases like NIST Chemistry WebBook for nitroaromatic compounds .

Q. What mechanistic insights explain its reactivity in radical-mediated reactions or catalysis?

- Methodological Answer : Use electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates during reactions (e.g., photolysis or thermal decomposition). Probe nitro group reduction pathways via cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile). Compare kinetics under varying pH to assess proton-coupled electron transfer (PCET) mechanisms. Reference similar trinitrophenol derivatives’ redox behavior in acidic media .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer : Systematically test solubility in a solvent series (e.g., water, DMSO, ethanol, hexane) using UV-Vis spectroscopy at λ ~350 nm (characteristic of nitroaromatics). Note that protonation of the pyridinium moiety in acidic water increases polarity and solubility, while neutral trinitrophenol is more soluble in ethanol. Conflicting data may arise from unaccounted salt forms (e.g., potassium vs. ammonium salts of trinitrophenol) .

Safety and Handling

Q. What precautions are essential for handling this compound in high-energy applications?

- Methodological Answer : Classify it as a high-energy material due to nitro groups. Conduct impact sensitivity tests (e.g., BAM Fallhammer) and friction tests (BAM Röhr apparatus). Use remote-controlled equipment for synthesis and storage in blast-proof cabinets. Ensure fume hoods with HEPA filters are used to avoid inhalation of explosive dust .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.